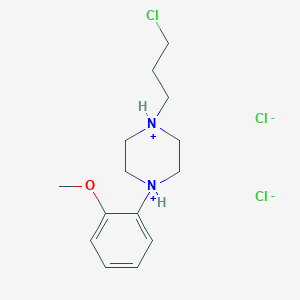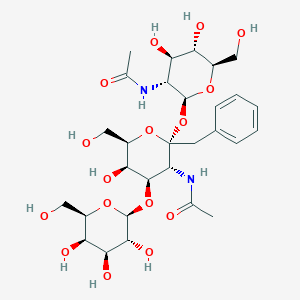
Bgadgg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bgadgg is a synthetic compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is known for its unique mechanism of action, which makes it a promising candidate for many different types of experiments.
Wirkmechanismus
The mechanism of action of Bgadgg is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors. This binding results in the activation of certain signaling pathways, which can lead to various physiological effects.
Biochemische Und Physiologische Effekte
Bgadgg has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, decrease anxiety-like behavior, and improve learning and memory. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bgadgg in lab experiments is its well-established synthesis method. This makes it relatively easy for researchers to obtain the compound for their experiments. Additionally, Bgadgg has been extensively studied, and its mechanism of action and physiological effects are well-understood. However, one of the main limitations of using Bgadgg in lab experiments is its potential toxicity. It has been shown to have toxic effects at high doses, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are many future directions for further research on Bgadgg. One area of interest is its potential use as a therapeutic agent. Its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of various neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, more studies are needed to determine the optimal dosage and administration of Bgadgg for different types of experiments.
Synthesemethoden
Bgadgg is a synthetic compound that is typically synthesized in a laboratory setting. The synthesis method involves the reaction of several different chemicals in specific conditions to produce the final compound. The process is complex and requires expertise in organic chemistry. However, the synthesis method has been well-established, and many researchers have successfully synthesized Bgadgg in their laboratories.
Wissenschaftliche Forschungsanwendungen
Bgadgg has been extensively studied in scientific research due to its potential applications in various fields. It has been used in studies related to neuroscience, pharmacology, and toxicology. In neuroscience, Bgadgg has been used to study the effects of different compounds on the central nervous system. In pharmacology, it has been used to test the efficacy of different drugs. In toxicology, it has been used to study the toxicity of different chemicals.
Eigenschaften
CAS-Nummer |
124040-62-6 |
|---|---|
Produktname |
Bgadgg |
Molekularformel |
C29H44N2O16 |
Molekulargewicht |
676.7 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-benzyl-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C29H44N2O16/c1-12(35)30-18-22(40)19(37)15(9-32)43-27(18)47-29(8-14-6-4-3-5-7-14)26(31-13(2)36)25(21(39)17(11-34)46-29)45-28-24(42)23(41)20(38)16(10-33)44-28/h3-7,15-28,32-34,37-42H,8-11H2,1-2H3,(H,30,35)(H,31,36)/t15-,16-,17-,18-,19-,20+,21+,22-,23+,24-,25+,26-,27+,28+,29-/m1/s1 |
InChI-Schlüssel |
LVRUBFDCPPFISJ-ILRWZOIZSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@]2([C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)CC4=CC=CC=C4)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)CC4=CC=CC=C4)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)CC4=CC=CC=C4)CO)O)O |
Synonyme |
enzyl O-galactopyranosyl-(1-3)-O-(2-acetamido-2-deoxyglucopyranosyl)-(1-6)-2-acetamido-2-deoxygalactopyranoside BGADGG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



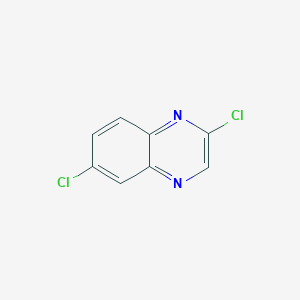
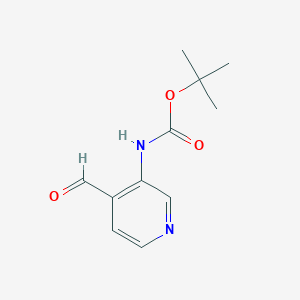
palladium(II) dichloride](/img/structure/B50169.png)
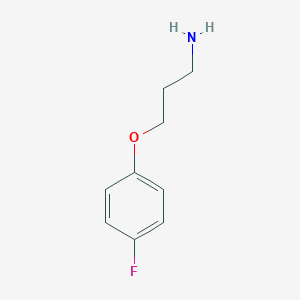
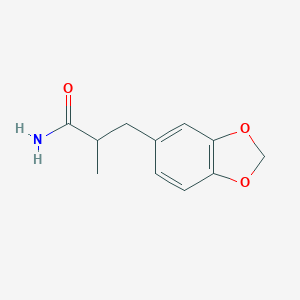

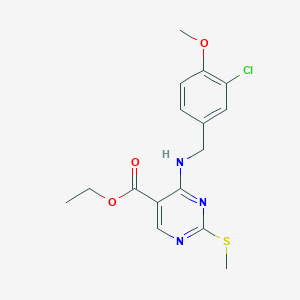
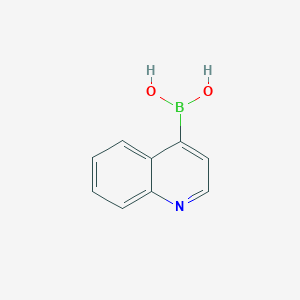
![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)
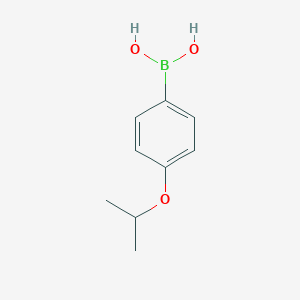
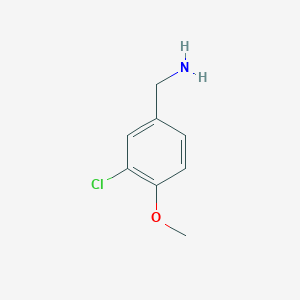
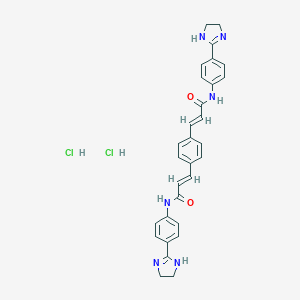
![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)
